molecular formula C12H15N3O4 B6451155 4-{[1-(2-methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640842-53-9

4-{[1-(2-methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6451155
CAS No.: 2640842-53-9
M. Wt: 265.26 g/mol
InChI Key: ZIELFBDSWQZSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2-Methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a pyridine-based compound featuring a carboxamide group at position 2 and a substituted oxy group at position 4. The latter is linked to a 1-(2-methoxyacetyl)azetidin-3-yl moiety, introducing a four-membered azetidine ring with a methoxyacetyl substituent.

Properties

IUPAC Name

4-[1-(2-methoxyacetyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-18-7-11(16)15-5-9(6-15)19-8-2-3-14-10(4-8)12(13)17/h2-4,9H,5-7H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIELFBDSWQZSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CC(C1)OC2=CC(=NC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols, under acidic or basic conditions.

    Attachment of the Methoxyacetyl Group: The azetidine ring is then functionalized with a methoxyacetyl group. This step often involves the use of methoxyacetyl chloride in the presence of a base like triethylamine.

    Coupling with Pyridine-2-carboxamide: The final step involves coupling the functionalized azetidine with pyridine-2-carboxamide. This can be achieved through nucleophilic substitution reactions, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The azetidine ring and pyridine moiety can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-{[1-(2-methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can be used as an intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a versatile building block.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors, which could be exploited in the design of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-{[1-(2-methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The azetidine ring and pyridine moiety could facilitate binding to active sites or allosteric sites on proteins, influencing their activity.

Comparison with Similar Compounds

Structural Analog with Piperidine Core

A closely related compound, N-[(3R,4S)-4-{[(5-Chloroindol-2-yl)carbonyl]amino}-1-(methoxyacetyl)piperidin-3-yl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride (referred to as Compound 16B in ), shares the methoxyacetyl and carboxamide functionalities but replaces the azetidine ring with a piperidine (six-membered) core. Key differences include:

  • Substituent Complexity : Compound 16B includes a thiazolo-pyridine moiety and a 5-chloroindole group, increasing molecular weight (MW: ~646 g/mol) and lipophilicity, whereas the target compound has a simpler pyridine backbone (exact MW unlisted but estimated to be lower) .

Pyridine Derivatives from Catalogs

and list pyridine derivatives with divergent substituents:

  • Halogen/Silyl-Substituted Pyridines : Examples include 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine (CAS 944401-64-1) and 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine. These compounds prioritize halogen or silyl groups, which enhance electrophilicity and steric bulk but reduce solubility compared to the target compound’s methoxyacetyl and carboxamide groups .
  • Amino/Alcohol Derivatives: 4-Amino-2-iodopyridin-3-ol (CAS 944401-65-2) features amino and hydroxyl groups, enabling hydrogen bonding but lacking the azetidine-oxy moiety critical to the target compound’s structure .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups
4-{[1-(2-Methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide Pyridine + Azetidine Methoxyacetyl, Carboxamide ~300 (estimated) Ether, Amide, Azetidine
Compound 16B () Piperidine + Thiazolo-Pyridine Methoxyacetyl, Carboxamide, 5-Chloroindole, Thiazole 646 Amide, Ether, Halogen, Heterocycle
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine () Pyridine Chloro, Iodo, Trimethylsilyl 312.68 Halogens, Silyl
4-Amino-2-iodopyridin-3-ol () Pyridine Amino, Hydroxyl, Iodo 236.03 Amine, Alcohol, Halogen

Research Findings and Implications

Azetidine vs. Piperidine : The target compound’s azetidine core may confer advantages in metabolic stability due to reduced susceptibility to oxidative metabolism compared to piperidine. However, its synthetic accessibility is challenging due to ring strain .

Solubility and Bioavailability : The methoxyacetyl group enhances aqueous solubility, a critical factor for oral bioavailability, whereas halogen/silyl-substituted analogs (–4) are more lipophilic, favoring membrane permeability but risking solubility limitations .

Compound 16B’s thiazolo-pyridine moiety may broaden its target spectrum but increase off-target risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.